3-(3,4-Dichlorophenyl)-6,7-dimethoxyisoquinoline

Description

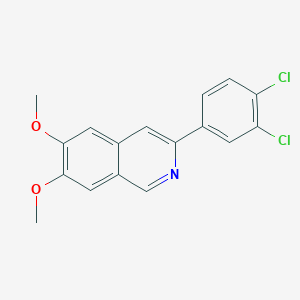

3-(3,4-Dichlorophenyl)-6,7-dimethoxyisoquinoline is an isoquinoline derivative featuring a 3,4-dichlorophenyl substituent at position 3 and methoxy groups at positions 6 and 6. Isoquinoline derivatives are renowned for their diverse pharmacological activities, including cardiovascular, antimicrobial, and enzyme inhibitory effects .

Properties

CAS No. |

69504-68-3 |

|---|---|

Molecular Formula |

C17H13Cl2NO2 |

Molecular Weight |

334.2 g/mol |

IUPAC Name |

3-(3,4-dichlorophenyl)-6,7-dimethoxyisoquinoline |

InChI |

InChI=1S/C17H13Cl2NO2/c1-21-16-7-11-6-15(10-3-4-13(18)14(19)5-10)20-9-12(11)8-17(16)22-2/h3-9H,1-2H3 |

InChI Key |

FERASTJAVKVDSU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=NC(=CC2=C1)C3=CC(=C(C=C3)Cl)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)-6,7-dimethoxyisoquinoline typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dichloroaniline and 6,7-dimethoxyisoquinoline as the primary starting materials.

Coupling Reaction: The 3,4-dichloroaniline undergoes a coupling reaction with 6,7-dimethoxyisoquinoline in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.

Reaction Conditions: The reaction is carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures (around 80-100°C) for several hours.

Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Dichlorophenyl)-6,7-dimethoxyisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Reduced isoquinoline derivatives.

Substitution: Amino or thiol-substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry: 3-(3,4-Dichlorophenyl)-6,7-dimethoxyisoquinoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its effects on various biological targets.

Medicine: The compound is investigated for its potential therapeutic applications. Researchers explore its ability to interact with specific molecular targets, such as enzymes or receptors, to develop new drugs for treating diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. It is also employed in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key compounds with structural or functional similarities:

Research Findings and Data

Biological Activity

3-(3,4-Dichlorophenyl)-6,7-dimethoxyisoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H15Cl2N1O2

- Molecular Weight : 320.20 g/mol

- IUPAC Name : this compound

- CAS Number : 69504-68-3

Antidepressant Effects

Research indicates that compounds structurally related to isoquinolines can exhibit antidepressant-like effects. For instance, a study demonstrated that dual reuptake inhibitors targeting serotonin and dopamine pathways showed significant activity in animal models. The compound's structural features may enhance its interaction with neurotransmitter transporters, leading to increased serotonin and dopamine levels in the synaptic cleft .

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer properties. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. In vitro assays revealed that it significantly reduces the viability of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest.

The proposed mechanisms of action for this compound include:

- Inhibition of Neurotransmitter Reuptake : Similar to other isoquinoline derivatives, it may inhibit the reuptake of serotonin and dopamine, enhancing their availability in the brain .

- Induction of Apoptosis : In cancer cells, the compound appears to activate apoptotic pathways, potentially through the modulation of Bcl-2 family proteins and caspase activation.

Study 1: Antidepressant Activity

A study published in PubMed highlighted the antidepressant-like effects of related compounds. The research utilized behavioral assays in rodent models to assess the efficacy of these compounds in reducing symptoms of depression. Results indicated a significant decrease in immobility time during forced swim tests, suggesting enhanced mood-regulating properties .

Study 2: Anticancer Activity

In a separate investigation focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a dose-dependent reduction in cell viability. The study utilized MTT assays to quantify cell proliferation and flow cytometry to analyze apoptotic markers. The findings demonstrated a substantial increase in early apoptotic cells following treatment with the compound.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C16H15Cl2N1O2 |

| Molecular Weight | 320.20 g/mol |

| Antidepressant Activity | Significant reduction in immobility time |

| Anticancer Activity | Dose-dependent viability reduction in MCF-7 cells |

| Mechanism of Action | Reuptake inhibition; apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.